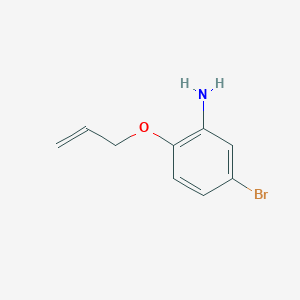

5-Bromo-2-(prop-2-en-1-yloxy)aniline

Descripción general

Descripción

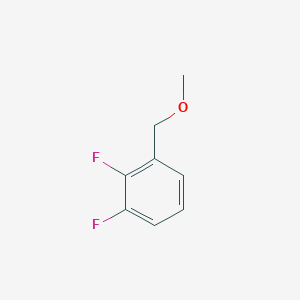

“5-Bromo-2-(prop-2-en-1-yloxy)aniline” is a chemical compound with the molecular formula C9H10BrNO. It has a molecular weight of 228.09 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of anilines, such as “this compound”, typically involves reactions of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields .Molecular Structure Analysis

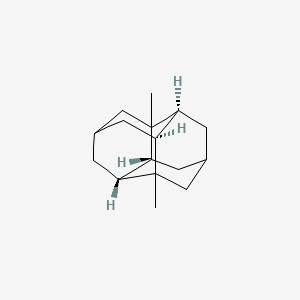

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a prop-2-en-1-yloxy group attached to an amine group .Aplicaciones Científicas De Investigación

Synthesis of Herbicidal and Antimicrobial Compounds

5-Bromo-2-(prop-2-en-1-yloxy)aniline serves as a precursor in the synthesis of deuterated herbicides, such as ZJ0273, ZJ0702, ZJ0777, and SIOC0163, which are active ingredients in oilseed rape herbicides. These compounds have been synthesized for use as tracers in metabolism and degradation studies, offering insights into the environmental behavior and safety assessment of these herbicides (Yang & Lu, 2010). Additionally, its derivatives have been explored for their antibacterial, antiurease, and NO scavenging activities, indicating potential pharmaceutical applications (Batool et al., 2014).

Advancements in Organic Synthesis

The compound has also been employed in the development of efficient synthesis methods for complex organic structures. For instance, it has been used in palladium-catalyzed intramolecular carbometalation reactions, leading to the synthesis of dibenzoxapine derivatives. This method showcases its role in facilitating the creation of compounds with potential pharmaceutical relevance (Richey & Yu, 2009).

Antioxidant, Antimicrobial, and Anticancer Properties

Recent studies have synthesized derivatives of this compound to evaluate their antioxidant, antimicrobial, and anticancer properties. These studies found that certain derivatives exhibit significant activity, suggesting the potential for the development of new therapeutic agents (Konuş et al., 2019).

Catalytic and Material Science Applications

Furthermore, the chemical has contributed to the synthesis of novel materials and catalytic processes. Schiff base complexes derived from this compound and rare earth metal ions have shown promising catalytic activity for the oxidation of anilines, highlighting its utility in industrial chemistry and material science (Lekha et al., 2014).

Mecanismo De Acción

- MAPK10, also known as c-Jun N-terminal kinase 3 (JNK3), plays a crucial role in cell signaling pathways related to stress responses, apoptosis, and inflammation .

- The resulting changes may include altered transcription factor activity and regulation of apoptosis-related proteins .

- ADME Properties :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Propiedades

IUPAC Name |

5-bromo-2-prop-2-enoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZERBGUUWVWMLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3290505.png)

![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B3290511.png)

![tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B3290603.png)